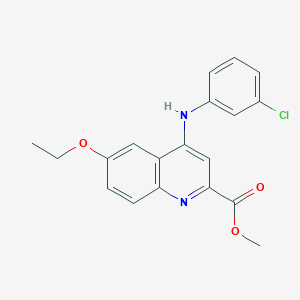

N-(2-fluorocyclopentyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

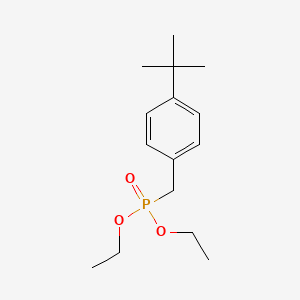

N-(2-fluorocyclopentyl)pyridin-2-amine is a compound likely of interest for its unique structural and functional properties, which include the presence of a fluorinated cyclopentyl group attached to a pyridin-2-amine moiety. Such compounds often exhibit interesting chemical reactivity, physical properties, and potential for applications in material science, catalysis, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic heterocyclic precursors or through the modification of existing molecules. For example, a study by Bobrova et al. (2021) describes a two-step approach to synthesize 2-fluoroallyl amines, starting from gem-bromofluorocyclopropanes, showcasing the potential methods that could be applied to synthesize this compound (Bobrova, Novikov, & Tomilov, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods and X-ray crystallography. For instance, the structure of a closely related compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was determined using X-ray diffraction, revealing insights into its molecular conformation and electron distribution (Qin et al., 2019).

Chemical Reactions and Properties

Chemical reactivity and properties of fluorinated cyclopentyl compounds often involve interactions with the fluorine atom due to its electronegativity and the ability to form hydrogen bonds. The synthesis of perfluorochemicals for use as blood substitutes provides insight into the reactivity of similar fluorinated compounds and their potential applications (Ono et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are influenced by the compound's molecular structure. Studies on similar compounds have explored their solid-state structures and solvent interactions, providing a basis for understanding the physical behavior of this compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the compound's applications in synthesis and material science. For example, the study of fluorinated polymeric N-heterocyclic carbene-zinc complexes highlights the influence of fluorine on the catalytic activity and stability of the compound, suggesting potential reactivity patterns for this compound (Yang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Transformations

Research into N-(2-fluorocyclopentyl)pyridin-2-amine and related compounds has focused on the exploration of synthetic pathways and chemical transformations. Studies have outlined various methods for the synthesis and functionalization of pyridine derivatives, which are crucial for developing pharmaceuticals and materials with improved properties. For instance, a study demonstrated a general and facile one-pot amination procedure for the synthesis of 2-aminopyridines from corresponding pyridine-N-oxides, presenting a mild alternative to traditional synthesis methods (Londregan, Jennings, & Wei, 2010). This process enables the efficient transformation of pyridines into aminopyridines, facilitating the production of compounds with potential therapeutic applications.

Photocatalytic Degradation Studies

Another area of research has examined the photocatalytic degradation of organic compounds containing nitrogen atoms, including pyridines. This work has implications for environmental remediation, highlighting how photocatalysis can break down pollutants to form less harmful products (Low, McEvoy, & Matthews, 1991). Understanding the degradation pathways of nitrogen-containing compounds can lead to more effective strategies for pollution control and environmental protection.

Metal-Organic Frameworks and Sensory Materials

Further research has delved into the development of sensory materials through modifications of metal-organic frameworks (MOFs) using N-amination. These modified MOFs exhibit chromic and fluorescence-responsive behaviors to specific gases or vapors, underscoring their potential in sensing applications. The introduction of N-aminobipyridinium groups into Zr(IV) MOFs, for example, results in materials that can detect ammonia, amines, and formaldehyde through color changes or fluorescence shifts (Xiao-Yan Liu et al., 2021). Such advancements underscore the versatility of this compound and related compounds in the creation of novel materials for environmental monitoring and chemical sensing.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-fluorocyclopentyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-4-3-5-9(8)13-10-6-1-2-7-12-10/h1-2,6-9H,3-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEGZJLHSWLULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2489181.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)

![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)

![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)

![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)